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Compound of Interest

Compound Name: Aopta

CAS No.: 80186-83-0

Cat. No.: B1240302

Get Quote

This technical guide provides an in-depth analysis of the binding affinity of Olaparib, a potent

PARP inhibitor, to its primary target, Poly (ADP-ribose) polymerase 1 (PARP1). This document

is intended for researchers, scientists, and drug development professionals engaged in

oncology and molecular biology.

Introduction to Olaparib and PARP1
Olaparib is a first-in-class PARP inhibitor that has been approved for the treatment of various

cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2

mutations. Its therapeutic efficacy is rooted in its ability to potently inhibit the enzymatic activity

of PARP1, a key enzyme in the base excision repair (BER) pathway. By inhibiting PARP1,

Olaparib induces synthetic lethality in cancer cells with compromised homologous

recombination repair (HRR) pathways. Understanding the precise binding affinity and

mechanism of interaction between Olaparib and PARP1 is crucial for the development of next-

generation PARP inhibitors and for optimizing current therapeutic strategies.
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The binding affinity of Olaparib to PARP1 has been characterized by multiple biophysical and

biochemical assays. The data presented below summarizes key quantitative metrics, providing

a comparative overview of Olaparib's potency.

Parameter Value Assay Method
Cell
Line/System

Reference

IC₅₀ 1.9 nM
Enzyme

Inhibition Assay

Recombinant

Human PARP1

Kᵢ 1.2 nM
Enzyme

Inhibition Assay

Recombinant

Human PARP1

K 1.4 nM

Surface Plasmon

Resonance

(SPR)

Purified Human

PARP1

EC₅₀ 10 nM
Cell-based PARP

Inhibition
HeLa Cells

Note: IC₅₀ (Half-maximal inhibitory concentration), Kᵢ (Inhibition constant), K (Dissociation

constant), and EC₅₀ (Half-maximal effective concentration) are all measures of the potency of

Olaparib's interaction with PARP1. Lower values indicate higher potency.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

3.1. Enzyme Inhibition Assay (for IC₅₀ and Kᵢ)

This assay quantifies the ability of Olaparib to inhibit the catalytic activity of PARP1.

Reagent Preparation:

Recombinant human PARP1 enzyme is purified and diluted to a final concentration of 1

nM in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT).

A stock solution of Olaparib is prepared in DMSO and serially diluted to create a range of

concentrations.
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Biotinylated NAD⁺ (the substrate for PARP1) is prepared at a concentration of 200 nM.

Histone H1 is used as the acceptor protein for poly(ADP-ribosyl)ation.

Assay Procedure:

10 µL of the PARP1 enzyme solution is added to each well of a 96-well plate.

1 µL of the serially diluted Olaparib or DMSO (vehicle control) is added to the wells and

incubated for 15 minutes at room temperature.

The enzymatic reaction is initiated by adding 10 µL of the biotinylated NAD⁺ and Histone

H1 mixture.

The plate is incubated for 60 minutes at 30°C.

The reaction is stopped by the addition of 10 µL of 0.5 M EDTA.

Detection and Data Analysis:

The amount of biotinylated ADP-ribose incorporated onto Histone H1 is quantified using a

streptavidin-HRP conjugate and a chemiluminescent substrate.

The luminescence signal is read using a plate reader.

The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic

equation. The Kᵢ value is then determined using the Cheng-Prusoff equation.

3.2. Surface Plasmon Resonance (SPR) (for K)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions.

Immobilization:

A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS)

and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

Recombinant human PARP1 is immobilized on the sensor chip surface via amine

coupling.
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The remaining active sites are blocked with 1 M ethanolamine-HCl.

Binding Analysis:

A serial dilution of Olaparib in running buffer (HBS-EP+) is prepared.

The diluted Olaparib solutions are injected over the sensor chip surface at a constant flow

rate.

The association and dissociation of Olaparib to the immobilized PARP1 are monitored in

real-time by measuring the change in the refractive index at the sensor surface.

Data Analysis:

The sensorgrams (plots of response units versus time) are fitted to a 1:1 Langmuir binding

model to determine the association rate constant (kₐ) and the dissociation rate constant

(k).

The equilibrium dissociation constant (K) is calculated as the ratio of k to kₐ (K = k/kₐ).

Signaling Pathway and Experimental Workflow
Visualizations
4.1. PARP1 Signaling Pathway in Base Excision Repair
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Caption: The role of PARP1 in the base excision repair pathway and its inhibition by Olaparib.
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4.2. Experimental Workflow for Surface Plasmon Resonance (SPR)
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Caption: A stepwise workflow for determining the binding affinity of Olaparib to PARP1 using

SPR.

To cite this document: BenchChem. [Technical Guide: Exploring the Binding Affinity of
Olaparib to PARP1]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240302/docs#technical-guide-exploring-the-binding-
affinity-of-olaparib-to-parp1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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